![molecular formula C6H8BrN3O2 B2377455 Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate CAS No. 2418694-23-0](/img/structure/B2377455.png)
Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate
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Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various precursors. For example, they can be prepared from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines can be achieved under mild, neutral conditions with the liberation of alcohol as a by-product .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For instance, they can be converted to 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C (lit.) .
Scientific Research Applications
Antiviral Activity
Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate has demonstrated antiviral potential. Researchers have investigated its efficacy against specific viruses, including hepatitis and influenza. The compound’s unique structure allows it to interact with viral enzymes, inhibiting their activity and preventing viral replication. Further studies are needed to explore its full antiviral spectrum .
Antifungal Properties
In the realm of antifungal agents, Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate plays a crucial role. It serves as a precursor for the nucleoside analogue Ribavirin, which is widely used in clinical settings to combat fungal infections. The compound’s synthesis and structural analysis have contributed to our understanding of its antifungal mechanisms .
Medicinal Chemistry
Researchers have incorporated Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate into drug scaffolds. For instance:
Biological Activities
The compound’s broad-spectrum biological activities extend beyond antiviral and antifungal effects:
- Anticancer : Some derivatives of Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate exhibit promising anticancer properties. Researchers continue to explore their potential as novel chemotherapeutic agents .
- Antibacterial : Investigations have highlighted antibacterial activity against various strains. This property could be valuable in combating bacterial infections .
- Antituberculosis : The compound’s role in tuberculosis treatment warrants further study .
Agrochemical Applications
Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate may find use in agrochemistry. Its unique structure could contribute to novel pesticides or herbicides. Researchers have explored its potential in crop protection and pest management .
Material Chemistry
In material science, the compound’s properties have attracted attention. While specific applications are still emerging, its structure may facilitate interactions with materials, enzymes, or receptors. Researchers investigate its potential in areas such as drug delivery systems and biotech drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-3-10-4(5(11)12-2)8-6(7)9-10/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQROLDLPQVCSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate |
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